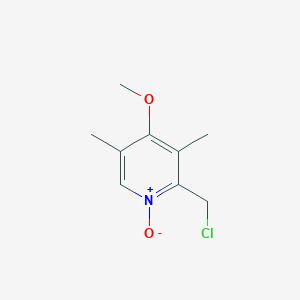

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-6-5-11(12)8(4-10)7(2)9(6)13-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEDMPDRWLOJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C(=C1OC)C)CCl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619373 | |

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848694-10-0 | |

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide (CAS: 848694-10-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide, a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs). This document delves into its synthesis, chemical properties, and critical role in the manufacturing of active pharmaceutical ingredients (APIs) like omeprazole and esomeprazole.

Introduction: The Significance of a Key Building Block

This compound (CMMDP-NO) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical chemistry.[1] Its molecular structure, featuring a pyridine N-oxide moiety, a reactive chloromethyl group, and strategically placed methoxy and methyl groups, makes it an ideal precursor for the synthesis of various pharmaceuticals.[1] Notably, it is a crucial intermediate in the production of ATPase inhibitors, which are instrumental in treating conditions such as hypertension and cancer.[2]

The primary application of this compound lies in its role as a key building block for proton pump inhibitors, a class of drugs that effectively reduce gastric acid production.[2][3] The N-oxide functional group enhances the stability of the pyridine intermediate, facilitating a more controlled and higher-yielding synthesis process compared to its non-oxidized counterpart.[4] This guide will elucidate the synthetic pathways to CMMDP-NO, its detailed characterization, and its subsequent conversion to the active pharmaceutical ingredients.

Synthesis of this compound: A Strategic Approach

The synthesis of CMMDP-NO is a multi-step process that has been optimized to improve yield, purity, and industrial scalability. The general strategy involves the formation of the pyridine N-oxide core, followed by functionalization to introduce the chloromethyl group. Two primary synthetic routes have been established, starting from either 3,5-dimethylpyridine or 2,3,5-trimethylpyridine.

Synthetic Route Starting from 3,5-Dimethylpyridine

This pathway involves a six-step sequence to achieve the target molecule. The introduction of the N-oxide at an early stage is a key strategic decision to modulate the reactivity of the pyridine ring for subsequent substitutions.

Caption: Synthetic pathway to CMMDP-NO from 3,5-Dimethylpyridine.

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-methoxypyridine-1-oxide (Intermediate D) [4]

-

Methoxylation of 3,5-Dimethyl-4-nitropyridine-1-oxide: In a suitable reaction vessel, charge 833 ml of dry methanol and 77.4 g of sodium hydroxide at 25-35°C.

-

Heat the resulting solution to reflux until all solids dissolve.

-

Distill off approximately 450 ml of the solvent to remove water generated during the reaction.

-

The residual mass containing the sodium methoxide solution is then used for the methoxylation of 3,5-Dimethyl-4-Nitropyridine-1-oxide.

-

After the reaction is complete, neutralize the mixture with sulfuric acid.

-

The product, 3,5-Dimethyl-4-methoxypyridine-1-oxide, can be isolated after workup.

Note: This is a representative step. The subsequent hydroxymethylation and chlorination steps lead to the final product.

Synthetic Route Starting from 2,3,5-Trimethylpyridine

An alternative and often preferred industrial route commences with 2,3,5-trimethylpyridine. This approach can reduce the number of steps and potentially increase the overall yield and purity.[5]

Caption: Synthetic pathway to CMMDP-NO from 2,3,5-Trimethylpyridine.

Rationale for N-Oxide Formation: The initial N-oxidation of the pyridine ring serves two critical purposes. Firstly, it activates the C2 and C4 positions towards nucleophilic substitution, which is essential for the subsequent nitration and methoxylation steps. Secondly, the N-oxide group can be a directing group for functionalization and can be readily removed at a later stage if necessary.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of CMMDP-NO is essential for process control, quality assurance, and regulatory compliance.

| Property | Value | Source |

| CAS Number | 848694-10-0 | [6] |

| Molecular Formula | C₉H₁₂ClNO₂ | [2] |

| Molecular Weight | 201.65 g/mol | [2] |

| Appearance | Brown Semi-Solid | [7] |

| Storage | 2-8°C, Refrigerator | [7] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Observed Values | Interpretation | Source |

| ¹H NMR | δ 3.87 ppm (s, 3H, -OCH₃)δ 4.52 ppm (s, 2H, -CH₂Cl) | Distinguishes the methoxy and chloromethyl protons. | [2] |

| ¹³C NMR | δ 145.2 ppm (C-1) | Confirms the formation of the N-oxide. | [2] |

Role in Drug Development: A Precursor to Proton Pump Inhibitors

This compound is not an active pharmaceutical ingredient itself but rather a critical intermediate in the synthesis of proton pump inhibitors.[2] Its primary role is as a precursor to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS: 86604-75-3), which is the key electrophilic component in the coupling reaction with the benzimidazole moiety to form the core structure of drugs like omeprazole and esomeprazole.[3][5]

The transformation of the N-oxide to the final hydrochloride salt is a crucial step that enhances the reactivity of the chloromethyl group for the subsequent nucleophilic substitution reaction.

Caption: The central role of CMMDP-NO in the synthesis of Proton Pump Inhibitors.

The reactivity of the chloromethyl group is paramount in the coupling reaction. The electron-withdrawing nature of the pyridine ring, further enhanced by the N-oxide (or the protonated nitrogen in the hydrochloride salt), makes the methylene carbon highly susceptible to nucleophilic attack by the thiol group of the benzimidazole derivative.

Stability, Handling, and Safety Considerations

As with any reactive chemical intermediate, proper handling and storage are crucial to maintain the integrity and ensure the safety of personnel.

-

Stability: The N-oxide group is sensitive to strong acidic conditions (pH < 2), which can lead to decomposition.[2] Thermal degradation can occur at prolonged heating above 100°C, potentially causing dechlorination and dimerization.[2]

-

Handling: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.

-

Safety: The non-oxidized analogue, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Similar precautions should be taken with the N-oxide derivative.

Conclusion: A Cornerstone of Pharmaceutical Synthesis

This compound stands as a testament to the intricate and strategic design of synthetic routes in modern pharmaceutical manufacturing. Its role as a stable and versatile intermediate is fundamental to the large-scale production of essential medicines for acid-related gastrointestinal disorders. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is indispensable for researchers and professionals in the field of drug development and manufacturing. The continued optimization of its synthesis, with a focus on green chemistry principles, will further enhance its importance in the pharmaceutical industry.[4]

References

- Patel, S. B., Sutarsandhiya, R. K., & Chauhan, G. R. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.

- Google Patents. (n.d.). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. PubChem. Retrieved from [Link]

-

Metathesis. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Retrieved from [Link]

- Nadavala, S., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.

- Google Patents. (n.d.). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

- Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. (2017). Journal of the Chinese Chemical Society, 64(1), 107-111.

-

Pharmaffiliates. (n.d.). CAS No : 848694-10-0 | Product Name : this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 848694-10-0 | Product Name : this compound. Retrieved from [Link]

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

-

ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 848694-10-0 | Benchchem [benchchem.com]

- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. guidechem.com [guidechem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. farmaciajournal.com [farmaciajournal.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Pharmaceutical Intermediate

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide stands as a pivotal, yet often behind-the-scenes, molecule in the landscape of modern medicine. Its significance is intrinsically linked to the synthesis of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders. This technical guide provides a comprehensive exploration of the molecular structure of this essential intermediate, delving into its synthesis, characterization, and the critical role its unique structural features play in the broader context of drug development. As a senior application scientist, the aim is to not only present the data but to also provide the underlying scientific rationale for the methodologies employed in its study.

The Strategic Importance in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a key building block in the synthesis of omeprazole and its enantiomer, esomeprazole, as well as other related PPIs.[1] These drugs function by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in the stomach's parietal cells, thereby reducing gastric acid secretion.[2] The pyridine derivative provides a crucial component of the final drug structure, and its synthesis is a critical step in the overall manufacturing process.

The presence of the N-oxide functionality is not merely a synthetic artifact; it plays a crucial role in the synthetic strategy. The N-oxide group activates the pyridine ring, facilitating subsequent functionalization steps that would be challenging on the parent pyridine.[3] This strategic use of the N-oxide is a testament to the elegance of the synthetic design for these blockbuster drugs.

Elucidating the Molecular Architecture: A Spectroscopic Approach

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). To date, a public crystal structure of the 1-Oxide form has not been reported; therefore, spectroscopic data are paramount for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the molecule's carbon and hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Key resonances include those for the methoxy group protons, the two methyl groups on the pyridine ring, and the chloromethyl group protons. The aromatic proton on the pyridine ring will also have a characteristic chemical shift. Indicative chemical shifts for key functional groups have been reported to be approximately 3.87 ppm for the methoxy (-OCH₃) group and 4.52 ppm for the chloromethyl (-CH₂Cl) group.[4]

-

¹³C NMR: The carbon NMR spectrum complements the proton data by providing information on the carbon skeleton. The presence of the N-oxide is confirmed by a characteristic downfield shift of the carbon atoms adjacent to the nitrogen. For instance, the C-2 carbon bearing the chloromethyl group is significantly influenced by the N-oxide, with a reported chemical shift around 145.2 ppm.[4] A complete assignment of the ¹H and ¹³C NMR spectra, based on 1D and 2D NMR experiments, is crucial for unambiguous structure confirmation.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition. A gas chromatography-mass spectrometry (GC-MS) method has been developed for the quantification of this compound as a potential genotoxic impurity in pharmaceutical products like Esomeprazole magnesium, highlighting the importance of sensitive analytical methods for this intermediate.[4]

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO₂ | [7] |

| Molecular Weight | 201.65 g/mol | [7] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Two primary routes have been established, starting from either 3,5-dimethylpyridine or 2,3,5-trimethylpyridine.[8][9] The following is a representative, consolidated protocol based on the more common route starting from 3,5-dimethylpyridine (3,5-Lutidine).

Overall Synthetic Workflow

The synthesis can be broken down into four key transformations:

-

N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide.

-

Nitration: Introduction of a nitro group at the 4-position of the pyridine ring.

-

Methoxylation: Substitution of the nitro group with a methoxy group.

-

Hydroxymethylation and Chlorination: Introduction of a chloromethyl group at the 2-position.

Caption: Synthetic pathway to the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dimethylpyridine 1-Oxide (N-Oxidation)

-

Rationale: The N-oxidation of the pyridine ring is the crucial first step. The resulting N-oxide activates the ring for subsequent electrophilic substitution and directs the incoming electrophile to the 4-position. Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation.[10]

-

Procedure:

-

To a solution of 3,5-dimethylpyridine in glacial acetic acid, slowly add hydrogen peroxide (30-40% aqueous solution) while maintaining the temperature below 80°C.

-

Heat the reaction mixture at 90-100°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][10]

-

After completion, cool the reaction mixture and carefully remove the excess solvent and reagents under reduced pressure.

-

The crude product can be purified by crystallization or used directly in the next step.

-

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyridine 1-Oxide (Nitration)

-

Rationale: The electron-donating N-oxide group directs the electrophilic nitration to the 4-position of the pyridine ring. A mixture of concentrated sulfuric acid and nitric acid is the standard nitrating agent.[10]

-

Procedure:

-

Add 3,5-dimethylpyridine 1-oxide to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature.

-

Heat the reaction mixture, typically to around 100°C, for several hours until the reaction is complete as indicated by TLC.[4]

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3,5-dimethyl-4-nitropyridine 1-oxide.

-

Step 3: Synthesis of 3,5-Dimethyl-4-methoxypyridine 1-Oxide (Methoxylation)

-

Rationale: The nitro group at the 4-position is a good leaving group and can be displaced by a nucleophile. Sodium methoxide is used to introduce the methoxy group via a nucleophilic aromatic substitution reaction.[10]

-

Procedure:

-

Suspend 3,5-dimethyl-4-nitropyridine 1-oxide in methanol.

-

Slowly add a solution of sodium methoxide in methanol to the suspension.

-

Heat the reaction mixture at reflux (around 60-65°C) for a few hours, monitoring by TLC.[10]

-

After the reaction is complete, cool the mixture and neutralize with an acid (e.g., sulfuric acid) to a pH of approximately 8.[10]

-

Filter off any inorganic salts and evaporate the solvent to obtain the crude product, which can be purified by crystallization.

-

Step 4: Synthesis of this compound (Chlorination)

-

Rationale: This final step involves the introduction of the chloromethyl group. This is typically a two-step process where an intermediate hydroxymethyl derivative is formed and then chlorinated. Thionyl chloride is a common and effective chlorinating agent for converting the hydroxyl group to a chloro group.[11] The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.

-

Procedure:

-

The synthesis of the 2-hydroxymethyl intermediate from 3,5-dimethyl-4-methoxypyridine 1-oxide can be achieved through various methods, including reaction with dimethyl sulfate and ammonium persulfate followed by hydrolysis.[10]

-

Dissolve the resulting 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine 1-oxide in a suitable inert solvent such as dichloromethane.

-

Cool the solution in an ice bath and slowly add thionyl chloride dropwise.[9]

-

Allow the reaction to proceed at room temperature for a specified time, monitoring its completion by TLC.[9]

-

Upon completion, carefully remove the solvent and excess thionyl chloride under reduced pressure to yield the crude product.

-

The final product can be purified by recrystallization.

-

Caption: Simplified mechanism of chlorination.

The N-Oxide: A Linchpin of Reactivity

The pyridine N-oxide functionality is central to the successful synthesis of this key intermediate. The N-O bond is polar, with the oxygen atom being electron-rich and the nitrogen atom having a positive formal charge. This electronic arrangement has several important consequences for the reactivity of the pyridine ring:

-

Enhanced Nucleophilicity of Oxygen: The oxygen atom of the N-oxide can act as a nucleophile, reacting with electrophiles.

-

Activation of the Pyridine Ring: The N-oxide group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the 2- and 4-positions. This is in contrast to the parent pyridine, which is deactivated towards electrophilic substitution.

-

Facilitation of Nucleophilic Substitution: The N-oxide group also activates the 2- and 4-positions towards nucleophilic attack, which is crucial for the methoxylation step.[6]

Conclusion and Future Perspectives

This compound is a molecule of significant industrial and pharmaceutical importance. Its synthesis, though multi-stepped, is a well-established process that relies on the strategic use of the N-oxide functionality to control the reactivity of the pyridine ring. A thorough understanding of its molecular structure, elucidated through spectroscopic methods, is essential for quality control and process optimization.

Future research in this area may focus on developing greener and more efficient synthetic routes, potentially utilizing novel catalytic systems to reduce waste and improve atom economy. Furthermore, a detailed crystallographic study of the 1-oxide would provide invaluable insights into its solid-state structure and intermolecular interactions, further enriching our understanding of this critical pharmaceutical intermediate.

References

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).

-

Axios Research. (n.d.). 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine 1-oxide. Retrieved from [Link]

- CN101648907A. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

- FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Benchchem.

- Baran, P. (2012). Pyridine N-Oxides. Baran Lab Group Meeting.

- CN103232389A. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

- EP0103553A1. (1984). Intermediates for the preparation of omeprazole.

- MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine.

- ResearchGate. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.

- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

- Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors.

- NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange.

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0103553A1 - Intermediates for the preparation of omeprazole - Google Patents [patents.google.com]

- 4. This compound | 848694-10-0 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Methodological and Predictive Guide to the Spectroscopic Characterization of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide

An In-Depth Technical Guide

Authored For: Senior Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide (CAS No: 848694-10-0) is a pivotal, yet sparsely documented, intermediate in synthetic organic chemistry, particularly in pathways leading to pharmaceutical agents. Its structural complexity, featuring a pyridine N-oxide moiety, a chloromethyl group, and multiple aromatic substituents, presents a unique spectroscopic profile. Due to the limited availability of published empirical data for this specific compound, this guide provides a comprehensive, predictive framework for its characterization. By synthesizing principles of spectroscopic theory with data from analogous structures, we outline the anticipated spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, this document details robust, field-proven protocols for acquiring and validating this data, establishing a self-validating system for researchers engaged in its synthesis and quality control.

Introduction: Chemical Identity and Analytical Context

The Significance of a Key Intermediate

This compound is a highly functionalized pyridine derivative. While its direct spectroscopic data is not widely cataloged, its structural analog and synthetic successor, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is a critical intermediate in the manufacturing of proton pump inhibitors (PPIs) like Omeprazole.[1][2][3] The synthesis of these blockbuster drugs relies on the precise and high-purity production of their precursors.[1][4] Therefore, rigorous characterization of each intermediate, including the N-oxide, is paramount for process optimization and regulatory compliance.

The Spectroscopic Impact of the N-Oxide Moiety

The defining feature of this molecule is the N-oxide functional group. The N-O bond significantly alters the electronic properties of the pyridine ring compared to its parent pyridine base.[5][6] This bond introduces a strong dipole moment and acts as a powerful electron-donating group via resonance, while also influencing the ring through inductive effects. These electronic perturbations result in predictable and pronounced shifts in NMR, characteristic absorption bands in IR, and specific fragmentation pathways in mass spectrometry, distinguishing it clearly from its non-oxidized counterparts.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. The expected spectrum is a composite of signals from the pyridine ring protons and carbons, the three distinct methyl groups, and the chloromethyl moiety, all influenced by the N-oxide.

Predicted ¹H and ¹³C NMR Spectral Data

The N-oxide group is known to deshield the protons and carbons at the C2 and C6 positions of the pyridine ring. Based on this principle and analysis of the substituents, the following spectral data are predicted.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.2 | Singlet | 1H | H-6 | Deshielded proton adjacent to the N-oxide and in the aromatic ring. |

| ~4.7 | Singlet | 2H | -CH₂Cl | Methylene protons adjacent to an electronegative chlorine atom and the C2 position. |

| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy protons, typical chemical shift. |

| ~2.4 | Singlet | 3H | C5-CH₃ | Aromatic methyl group protons. |

| ~2.3 | Singlet | 3H | C3-CH₃ | Aromatic methyl group protons, potentially shifted slightly from the C5-methyl. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~155 | C4 | Aromatic carbon bonded to the electron-donating methoxy group. |

| ~145 | C2 | Aromatic carbon bonded to the N-oxide and the chloromethyl group, significantly deshielded. |

| ~140 | C6 | Aromatic carbon adjacent to the N-oxide, deshielded. |

| ~125 | C3 | Aromatic carbon substituted with a methyl group. |

| ~120 | C5 | Aromatic carbon substituted with a methyl group. |

| ~60 | -OCH₃ | Methoxy carbon. |

| ~40 | -CH₂Cl | Chloromethyl carbon, influenced by the electronegative chlorine. |

| ~15 | C5-CH₃ | Aromatic methyl carbon. |

| ~12 | C3-CH₃ | Aromatic methyl carbon. |

Experimental Protocol: NMR Data Acquisition and Validation

This protocol ensures the acquisition of high-quality, unambiguous data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried sample.

-

Dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Causality: CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identified.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal signal dispersion.

-

¹H NMR: Acquire with a standard pulse sequence using a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure accurate integration.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

2D NMR (Self-Validation): To confirm assignments, acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment directly correlates each proton signal with the carbon to which it is attached, providing definitive proof of the H-C connectivity and validating the assignments made from 1D spectra.

-

Visualization: NMR Analysis Workflow

Caption: Workflow for unambiguous NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups within the molecule.

Predicted IR Absorption Bands

The spectrum will be dominated by vibrations from the N-O bond, the C-O-C ether linkage, and the aromatic system.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (-CH₃, -CH₂) |

| ~1600-1450 | C=C / C=N Stretch | Pyridine Ring |

| ~1300-1200 | N-O Stretch | Pyridine N-Oxide |

| ~1250-1000 | C-O-C Stretch | Aryl-alkyl ether |

| ~800-600 | C-Cl Stretch | Alkyl Halide |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is the modern standard for acquiring IR spectra of solid samples due to its simplicity and reproducibility.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in the empty instrument to subtract atmospheric CO₂ and H₂O signals.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Analysis: Identify the key absorption bands and compare them to the predicted values to confirm the presence of the required functional groups.

Visualization: Key Functional Groups and IR Regions

Caption: Key molecular vibrations for IR spectroscopic identification.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation, corroborates the molecule's structure.

Predicted Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for minimizing fragmentation and observing the protonated molecular ion. The exact mass is a critical piece of data for confirming the elemental formula.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| m/z (Da) | Ion Formula | Description |

|---|---|---|

| 202.0680 | [C₉H₁₃ClNO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 201.0602 | [C₉H₁₂ClNO₂]⁺˙ | Molecular Ion [M]⁺˙ (if observed) |

| 186.0731 | [C₉H₁₃ClNO]⁺ | [M+H-O]⁺ (Loss of N-oxide oxygen) |

| 166.0837 | [C₉H₁₂NO₂]⁺ | [M+H-Cl]⁺ (Loss of Chlorine) |

| 152.0682 | [C₈H₉NO₂]⁺ | [M+H-CH₂Cl]⁺ (Loss of chloromethyl radical) |

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

This method provides high mass accuracy, which is essential for formula confirmation.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of the solvent and water, often with 0.1% formic acid. Causality: Formic acid aids in the protonation of the molecule, promoting the formation of the [M+H]⁺ ion required for ESI.

-

Instrument Setup: Use an ESI source coupled to a TOF or Orbitrap mass analyzer. Calibrate the instrument immediately before the run to ensure high mass accuracy (<5 ppm).

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the experimental m/z of the most abundant ion in the spectrum. Use the instrument's software to calculate the elemental formula that corresponds to this exact mass. The result should match the theoretical formula (C₉H₁₂ClNO₂) within the instrument's mass accuracy tolerance.

Visualization: Predicted ESI-MS Fragmentation Pathway

Caption: Primary fragmentation pathways in positive-ion ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound is critical for ensuring its identity, purity, and suitability for subsequent synthetic transformations. This guide establishes a predictive and methodological framework for achieving this characterization. By employing the detailed NMR, IR, and MS protocols described, researchers can generate robust, verifiable data. The correlation of empirical results with the predicted spectral features outlined herein will provide unequivocal structural confirmation, serving as a cornerstone for quality control and process development in the synthesis of advanced pharmaceutical intermediates.

References

-

Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY. RASĀYAN Journal of Chemistry, 17(4). Available at: [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Available at: [Link]

-

Sivakumar, N. et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. Available at: [Link]

-

Aboul-Enein, H. Y. et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. ACS Omega, 3(4), 4548-4555. Available at: [Link]

-

Al-Awadi, N. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]

-

ResearchGate. (n.d.). Pyridine N-Oxide. Available at: [Link]

-

FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Available at: [Link]

-

Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. Available at: [Link]

-

ResearchGate. (2025). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. cionpharma.com [cionpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. baranlab.org [baranlab.org]

- 7. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism and Application of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide in Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth analysis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide, a pivotal intermediate in modern medicinal chemistry. Primarily recognized for its role in the synthesis of proton pump inhibitors (PPIs), this document elucidates the compound's mechanism of action not as a pharmacologically active agent itself, but as a highly reactive electrophilic building block. We will explore the nuanced role of the pyridine N-oxide moiety in activating the molecule for key transformations, detail the synthetic pathways it enables—most notably in the construction of omeprazole—and provide validated experimental protocols for researchers and drug development professionals. The causality behind experimental design, from reagent selection to reaction conditions, is examined to provide a holistic understanding of its application.

Introduction: A Keystone Intermediate in Gastric Acid Suppression

Proton pump inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, offering profound and sustained suppression of gastric acid secretion.[1] The synthesis of these complex heterocyclic molecules, such as the widely prescribed drug omeprazole, relies on the precise and efficient coupling of two key fragments: a substituted benzimidazole core and a functionalized pyridine ring.[2] this compound and its derivatives serve as the critical pyridine-containing precursor in these synthetic routes.[3]

The "mechanism of action" of this compound is therefore understood in the context of its chemical reactivity and its function as a synthon. It provides the electrophilic chloromethyl group necessary for forming a crucial thioether linkage, which is the penultimate step in assembling the omeprazole backbone.[4] This guide will dissect this mechanism, focusing on the strategic importance of the N-oxide group in the synthesis of the intermediate itself and its subsequent high-yield coupling reactions.

Physicochemical Properties and Characterization

A clear understanding of a compound's physical and chemical properties is fundamental to its application in controlled synthetic chemistry.

| Property | Value | Source |

| CAS Number | 848694-10-0 | [5] |

| Molecular Formula | C₉H₁₂ClNO₂ | [5] |

| Molecular Weight | 201.65 g/mol | [6] |

| Appearance | Brown Semi-Solid | [5] |

| Boiling Point | 383.5±37.0 °C (Predicted) | [5] |

| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [5] |

| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. | [6] |

Note: The closely related and more commonly used coupling partner, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS No. 86604-75-3), is a white to off-white powder with a melting range of 128-131°C.[3]

The Core Mechanism: An Electrophilic Partner in PPI Synthesis

The primary role of the title compound and its derivatives is to act as an electrophile in a nucleophilic substitution reaction. This process constructs the thioether backbone of what will become omeprazole, a molecule often referred to as pyrmetazole in its intermediate sulfide form.[2]

The Strategic Role of the Pyridine N-Oxide Moiety

Pyridine N-oxides are significantly more reactive than their parent pyridines. The N-oxide group enhances the electron density of the ring through resonance while simultaneously making the α- and γ-positions (C2 and C4) susceptible to functionalization.[7][8]

The mechanism of action of the N-oxide group is most critical during the synthesis of the chloromethyl intermediate itself. Starting from a precursor like 2,3,5-trimethyl-4-methoxypyridine-N-oxide, the N-oxide directs a rearrangement reaction. For instance, treatment with acetic anhydride leads to the formation of a 2-acetoxymethyl intermediate, which can then be hydrolyzed to a 2-hydroxymethyl group.[9] This hydroxymethyl group is the direct precursor to the reactive chloromethyl group.

This directed functionalization is a classic and powerful application of N-oxide chemistry, enabling the introduction of a reactive handle at a specific position that would be difficult to achieve with the parent pyridine.[10]

The Key Coupling Reaction: Thioether Formation

The central mechanistic step involves the reaction of the chloromethylpyridine derivative with a nucleophilic benzimidazole thiol. While the title includes the N-oxide, many industrial syntheses utilize the deoxygenated hydrochloride salt, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, for the coupling step to avoid potential side reactions.[2][3] The fundamental electrophilic nature of the chloromethyl group remains the same in either case.

The reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) process.

-

Nucleophile Activation: The thiol group of 2-mercapto-5-methoxybenzimidazole is deprotonated by a base (e.g., sodium hydroxide) to form a highly nucleophilic thiolate anion.

-

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the chloromethyl (-CH₂Cl) group.

-

Displacement: The chloride ion, a good leaving group, is displaced, forming a new carbon-sulfur bond and yielding the thioether intermediate.[2]

Final Step: Oxidation to the Sulfoxide

The resulting thioether, 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, is not yet the active drug. A final, controlled oxidation of the sulfide to a sulfoxide is required to produce omeprazole.[4] This oxidation is a critical step, as over-oxidation can lead to the formation of an inactive sulfone impurity.[11] Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst.[4][11]

Field-Proven Experimental Protocols

The following protocols are synthesized from established industrial and academic procedures, designed to be self-validating through clear, causal steps.

Protocol 1: Synthesis of the Thioether Intermediate

This procedure details the nucleophilic substitution reaction to form the core sulfide backbone of omeprazole.[2]

Causality Statement: The use of a biphasic ethanol/water system with sodium hydroxide ensures the deprotonation of the benzimidazole thiol to its more reactive thiolate form while maintaining solubility for both reactants. The reaction is maintained at a controlled temperature to prevent side reactions and ensure selective Sₙ2 displacement.

| Reagent | Molar Eq. | Quantity | Purpose |

| 2-Mercapto-5-methoxybenzimidazole | 1.0 | 17.8 g | Nucleophile |

| Sodium Hydroxide (NaOH) | 1.3 | 5.0 g | Base (Activates Nucleophile) |

| Ethanol | - | 50 mL | Solvent |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 0.9 | 20.0 g | Electrophile |

| Water | - | 100 mL | Solvent |

Step-by-Step Methodology:

-

In a suitable reaction vessel, dissolve sodium hydroxide (5.0 g) in ethanol (50 mL) with heating to 70-90°C.

-

To this basic solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g) and reflux until fully dissolved. This ensures complete formation of the sodium thiolate salt.

-

Cool the reaction mixture to below 10°C to control the exothermic nature of the subsequent addition.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20.0 g) in water (100 mL).

-

Slowly add the aqueous pyridine solution to the cooled benzimidazole solution. The slow addition prevents temperature spikes.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours to drive the reaction to completion.[2]

-

After the incubation period, cool the mixture to 10°C and dilute with 500 mL of water to precipitate the product.

-

Stir the resulting slurry for 12 hours to ensure complete precipitation and crystallization.

-

Collect the precipitated white solid by suction filtration and dry to obtain the desired thioether intermediate.[2]

Protocol 2: Oxidation of Thioether to Omeprazole

This procedure details the selective oxidation of the sulfide to the target sulfoxide.

Causality Statement: Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the thioether intermediate. The reaction is conducted at a low temperature (-25°C) to enhance the selectivity of the oxidation, minimizing the formation of the over-oxidized sulfone byproduct. m-CPBA is a highly effective and relatively selective oxidizing agent for this transformation. The final pH adjustment neutralizes acidic byproducts and precipitates the omeprazole free base.[12]

| Reagent | Molar Eq. | Quantity | Purpose |

| Thioether Intermediate (from Protocol 1) | 1.0 | 100 g | Substrate |

| Ethyl Acetate or Dichloromethane | - | 500 mL | Solvent |

| meta-Chloroperoxybenzoic acid (m-CPBA) or Peracetic Acid | ~1.0-1.2 | 125 g (Peracetic Acid) | Oxidizing Agent |

| 10% Aqueous Sodium Hydroxide | - | As needed | Neutralization/Precipitation |

Step-by-Step Methodology:

-

Dissolve the thioether intermediate (100 g) in ethyl acetate or dichloromethane (500 mL) in a reaction vessel equipped for low-temperature control.

-

Cool the solution to -25°C. This low temperature is critical for reaction selectivity.

-

Slowly add the oxidizing agent (e.g., peracetic acid, 125 g) while vigorously stirring and maintaining the temperature at -25°C.[12]

-

Continue stirring for an additional 30 minutes after the addition is complete. Monitor reaction progress by TLC or HPLC.

-

Once the reaction is complete, adjust the pH of the mixture to ~8 using a 10% aqueous sodium hydroxide solution. This step neutralizes the peracid byproduct and precipitates the product.

-

Filter the precipitated solid and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent like methanol to yield pure omeprazole.[12]

Conclusion

This compound is not merely a passive ingredient but a highly engineered chemical tool. Its "mechanism of action" is rooted in the principles of physical organic chemistry, where the N-oxide functionality is strategically employed to activate a specific molecular position for conversion into a potent electrophilic handle. This handle, the chloromethyl group, subsequently participates in a robust and high-yield Sₙ2 reaction to build the scaffold of life-changing proton pump inhibitors. Understanding this mechanistic pathway, from the activation by the N-oxide to the final coupling reaction, is essential for process optimization, impurity profiling, and the rational design of next-generation pharmaceuticals.

References

-

PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024). RASĀYAN J. Chem., 17(4). Available at: [Link]

-

Saini, S. et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Available at: [Link]

- Aktiebolaget Hässle. (1984). Intermediates for the preparation of omeprazole. European Patent EP0103553A2.

-

Saini, S. et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. Available at: [Link]

-

Prochem. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Prochem. Available at: [Link]

-

Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American journal of pharmaceutical education, 70(5), 101. Available at: [Link]

- Cipla Limited. (2001). Omeprazole synthesis. European Patent EP1085019A1.

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. PubChem Compound Database. Available at: [Link]

-

Lindberg, P. et al. (2012). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. Available at: [Link]

- CN115160220A - Synthesis process of pyridine-N-oxide. (2022). Google Patents.

-

Kumar, V. et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. Available at: [Link]

-

Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cionpharma.com [cionpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 848694-10-0 [chemicalbook.com]

- 6. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. baranlab.org [baranlab.org]

- 8. researchgate.net [researchgate.net]

- 9. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 10. youtube.com [youtube.com]

- 11. scispace.com [scispace.com]

- 12. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide in Omeprazole Synthesis

Abstract

Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders. Its synthesis is a cornerstone of medicinal and industrial chemistry, relying on the convergent coupling of two key heterocyclic systems. This technical guide provides an in-depth examination of one of these critical building blocks: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine and its N-oxide precursors. We will dissect the multi-step synthesis of this essential pyridine intermediate, elucidate its pivotal role in the construction of the omeprazole backbone, and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this established yet elegant synthetic pathway.

Introduction: The Architectural Significance of Omeprazole

Omeprazole's therapeutic success lies in its unique structure, which features a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl bridge.[1][2] This specific arrangement is responsible for its mechanism of action: the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[3] The industrial-scale synthesis of omeprazole is, therefore, a study in the efficient construction and linkage of these two heterocyclic moieties.

The most prevalent and refined synthetic route involves a convergent strategy.[2] This approach hinges on the preparation of two key intermediates: a nucleophilic benzimidazole derivative (2-mercapto-5-methoxybenzimidazole) and an electrophilic pyridine derivative.[4] The star of this guide, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, serves as this crucial electrophilic component, providing the entire pyridine half of the final drug molecule.[5][6][7] Understanding its synthesis is paramount to understanding the synthesis of omeprazole itself.

Synthesis of the Pyridine Core: A Multi-Step Transformation

The journey to 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a multi-step process that begins with the readily available starting material, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine). The pathway involves strategic activation and functionalization of the pyridine ring and one of its methyl groups.

Ring Activation via N-Oxidation and Nitration

The pyridine ring is inherently electron-deficient, making direct electrophilic substitution challenging. The first strategic move is to oxidize the pyridine nitrogen to form the N-oxide. This has a dual effect: it activates the 4-position for electrophilic attack and provides a reactive handle for later manipulations.

-

N-Oxidation: 2,3,5-trimethylpyridine is treated with an oxidizing agent, typically hydrogen peroxide in acetic acid, to yield 2,3,5-trimethylpyridine-N-oxide.[3]

-

Nitration: The resulting N-oxide is then nitrated using a mixture of concentrated sulfuric and nitric acids. The N-oxide group directs the electrophilic nitration to the 4-position, yielding 4-nitro-2,3,5-trimethylpyridine-N-oxide.[3][7][8]

Methoxy Group Installation and Side-Chain Functionalization

With the 4-position functionalized, the focus shifts to installing the required methoxy group and preparing the 2-methyl group for chlorination.

-

Methoxylation: The nitro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution. It is displaced by a methoxide source, such as sodium methoxide in methanol, to produce 4-methoxy-2,3,5-trimethylpyridine-N-oxide.[7][9]

-

Acetoxylation: The N-oxide is then reacted with acetic anhydride.[7][9] This serves a dual purpose: it rearranges to functionalize the most reactive methyl group (at the 2-position) into an acetoxymethyl group. This step yields 2-acetoxymethyl-4-methoxy-3,5-dimethylpyridine.

-

Hydrolysis: The acetoxy group is subsequently hydrolyzed under basic conditions to afford the key alcohol intermediate, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[9]

The Final Chlorination Step

The final step in preparing the electrophilic intermediate is the conversion of the hydroxymethyl group into a highly reactive chloromethyl group. This is a critical transformation that sets the stage for the subsequent coupling reaction.

Causality Behind Experimental Choices: The choice of chlorinating agent is crucial. Thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) are commonly used. Sulfuryl chloride is often preferred for its clean reaction profile in this context. The reaction is typically run in an inert solvent like dichloromethane at low temperatures (e.g., in an ice bath) to control the exothermicity and prevent side reactions. The product is isolated as the hydrochloride salt, which improves its stability and handling characteristics.[7]

Experimental Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[8]

-

Materials:

-

2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (250 g)

-

Dichloromethane (480 ml)

-

Sulfuryl chloride (225 ml)

-

Acetone

-

-

Procedure:

-

Accurately weigh 250 g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to a three-necked flask containing 480 ml of dichloromethane.

-

Stir the mixture and cool it in an ice bath.

-

Slowly add 225 ml of sulfuryl chloride dropwise to the cooled solution while maintaining vigorous stirring.

-

After the complete addition of sulfuryl chloride, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to recover the dichloromethane.

-

Add acetone to the concentrated residue and stir until a paste is formed.

-

Filter the solid product, wash with cold acetone, and dry to yield 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

-

Diagram: Synthesis Pathway of the Pyridine Intermediate

Caption: Multi-step synthesis of the key pyridine intermediate.

The Core Directive: Coupling the Pyridine and Benzimidazole Moieties

With the electrophilic pyridine intermediate in hand, the stage is set for the main event: the construction of the omeprazole backbone. This is achieved via a nucleophilic substitution reaction with 2-mercapto-5-methoxybenzimidazole.

Mechanism of Action: Nucleophilic Substitution

The reaction proceeds via a classic S_N2 mechanism.[4]

-

Deprotonation: A base, typically sodium hydroxide, deprotonates the thiol group of 2-mercapto-5-methoxybenzimidazole to generate a highly nucleophilic thiolate anion.[4]

-

Nucleophilic Attack: This thiolate anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine intermediate.

-

Displacement: The chloride ion is displaced as the leaving group, forming a new carbon-sulfur bond and yielding the thioether intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, often referred to as "pyrmetazole".[4]

Experimental Protocol 2: Synthesis of the Thioether Intermediate (Pyrmetazole)[5]

-

Materials:

-

2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol)

-

2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)

-

Sodium hydroxide (5 g, 0.13 mol)

-

Ethanol (50 mL)

-

Water (100 mL)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide (5 g) in ethanol (50 mL) with heating (70-90°C).

-

To this solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g) and reflux the mixture until all solids dissolve.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, prepare an aqueous solution by dissolving the pyridine hydrochloride intermediate (20 g) in water (100 mL).

-

Slowly add the aqueous pyridine solution to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain it for 4 hours with stirring.

-

After the incubation period, cool the mixture to 10°C and dilute with 500 mL of water.

-

Stir the resulting suspension for 12 hours to ensure complete precipitation.

-

Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.

-

Diagram: The Core Condensation Reaction

Caption: Convergent synthesis of the thioether backbone.

The Final Transformation: Oxidation to Omeprazole

The final step in the synthesis is the selective oxidation of the thioether linkage to a sulfoxide.[4] This is a delicate transformation, as over-oxidation can lead to the formation of an undesired sulfone byproduct.[1]

-

Controlled Oxidation: The thioether intermediate is dissolved in a suitable solvent, such as dichloromethane or methanol, and treated with a controlled amount of an oxidizing agent.[4][10][11]

-

Common Oxidants: Common reagents for this step include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, often in the presence of a catalyst like sodium molybdate or ammonium molybdate.[1][3][10][11]

-

Result: This carefully controlled oxidation yields omeprazole, which can then be purified through crystallization.

Process Optimization and Analytical Validation

Modern synthetic efforts focus on improving the efficiency, safety, and environmental footprint of this process. Research has explored "one-pot" methods that combine reaction and refining steps to reduce solvent use and operational time.[11] Green chemistry approaches aim to replace hazardous solvents and reagents.[9]

Table 1: Summary of Key Synthetic Transformations and Reagents

| Step | Starting Material | Key Reagents | Product | Purpose |

| Pyridine Synthesis | 2,3,5-Trimethylpyridine | H₂O₂, HNO₃/H₂SO₄, NaOMe, Acetic Anhydride, SO₂Cl₂ | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | Creation of the electrophilic pyridine building block |

| Thioether Formation | Pyridine Intermediate & Mercaptobenzimidazole | NaOH, Ethanol/Water | Pyrmetazole (Thioether) | Coupling of the two heterocyclic cores |

| Final Oxidation | Pyrmetazole (Thioether) | m-CPBA or H₂O₂/Catalyst | Omeprazole | Formation of the active sulfoxide moiety |

Throughout the synthesis, rigorous analytical control is essential. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and assess the purity of all intermediates and the final active pharmaceutical ingredient (API).[2][9]

Conclusion

The synthesis of omeprazole is a testament to elegant and robust chemical design. Within this framework, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide and its derivatives play an indispensable role. This intermediate is not merely a reactant but the carefully crafted electrophilic component that carries the entire pyridine moiety into the final structure. Its multi-step synthesis, involving strategic ring activation, functionalization, and chlorination, is a critical sequence that enables the efficient and convergent construction of one of the world's most important medications. Understanding the chemistry behind this key intermediate provides a foundational insight into the broader field of pharmaceutical process development.

References

- Cion Pharma. 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer.

- RASĀYAN J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.

- Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.

- Google Patents. (2020). CN111303018A - Synthetic method of omeprazole intermediate.

- FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?.

- Benchchem. (2025). Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers.

- Saini, S. et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

- Benchchem. (2025). Synthesis and Characterization of Novel Omeprazole Analogues: An In-depth Technical Guide.

- Google Patents. (2009). WO2009066309A2 - Process for preparation of omeprazole.

-

ResearchGate. (2025). Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes. Available from: [Link]

- White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds.

- Google Patents. (2021). CN112679475A - Omeprazole preparation method and omeprazole.

-

Justia Patents. (1999). Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patents.justia.com [patents.justia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cionpharma.com [cionpharma.com]

- 6. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]

- 11. CN112679475A - Omeprazole preparation method and omeprazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide: Synthesis, Reactivity, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide, a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), most notably omeprazole. This document delves into the nuanced chemistry of this N-oxide derivative, offering in-depth insights into its synthesis, reaction mechanisms, and chemical properties. Authored for the discerning researcher and drug development professional, this guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols.

Introduction: The Strategic Importance of a Pyridine N-Oxide Intermediate

This compound is a critical building block in the pharmaceutical industry, primarily serving as a precursor to the pyridine moiety of omeprazole and related anti-ulcer drugs.[1][2] The strategic introduction of the N-oxide functionality is a cornerstone of its synthetic utility. The N-oxide group plays a dual role: it activates the pyridine ring, facilitating functionalization at the 2-methyl position, and it influences the electronic properties of the molecule, enhancing the reactivity of the subsequently introduced chloromethyl group. This guide will explore the synthesis of this key intermediate, its inherent reactivity, and its crucial role in the construction of complex active pharmaceutical ingredients (APIs).

Synthesis of this compound: A Tale of Two Routes

The industrial synthesis of this compound and its subsequent conversion to the hydrochloride salt is a well-established process, with two primary routes commencing from either 3,5-dimethylpyridine (lutidine) or 2,3,5-trimethylpyridine (collidine).[2][3] Both pathways converge on the formation of the N-oxide as a key intermediate to facilitate the introduction of the chloromethyl group.

Route A: The 3,5-Dimethylpyridine Pathway

This synthetic approach involves a multi-step sequence that leverages the N-oxide to direct the functionalization of the pyridine ring.

Figure 1: Synthetic pathway starting from 3,5-Dimethylpyridine.

Experimental Protocol: A Step-by-Step Synthesis

-

Oxidation: 3,5-Dimethylpyridine is oxidized to its N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid. This step is crucial as the N-oxide activates the pyridine ring for subsequent electrophilic nitration at the 4-position.[3]

-

Nitration: The resulting 3,5-dimethylpyridine 1-oxide is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position.[3]

-

Methoxylation: The nitro group is then displaced by a methoxy group through nucleophilic aromatic substitution using sodium methoxide in methanol.[4]

-

Hydroxymethylation: The 2-methyl group is functionalized to a hydroxymethyl group. This transformation can be achieved through various methods, often involving a rearrangement reaction like the Boekelheide reaction.[5]

-

Chlorination: The final step involves the conversion of the 2-hydroxymethyl group to the desired 2-chloromethyl functionality. This is typically achieved using a chlorinating agent such as thionyl chloride or triphosgene.[6][7]

Route B: The 2,3,5-Trimethylpyridine Pathway

An alternative and often preferred industrial route begins with 2,3,5-trimethylpyridine. This pathway offers the advantage of having the methyl group already present at the 2-position, simplifying the functionalization process.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 6. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and History of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

Authored by: A Senior Application Scientist

Foreword: The narrative of modern pharmaceutical development is often centered on the final drug molecule. However, the journey to these therapeutic agents is paved with the discovery and optimization of critical chemical intermediates. This guide delves into the history and synthetic evolution of one such pivotal molecule: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Its story is inextricably linked to the rise of one of the most significant drug classes of the 20th century—the proton pump inhibitors (PPIs). For the researchers, chemists, and drug development professionals who understand that the elegance of a final drug product is a direct reflection of the ingenuity applied to its synthesis, this guide offers a comprehensive technical overview.

The Genesis: A Need for a New Class of Anti-ulcer Agents

The latter half of the 20th century saw a pressing need for effective treatments for peptic ulcer disease and other acid-related gastrointestinal disorders. The discovery of the gastric H+/K+ ATPase, the "proton pump" responsible for the final step of acid secretion in the stomach's parietal cells, presented a novel and highly specific therapeutic target.[1][2]

Scientists at the Swedish pharmaceutical company Astra (then AB Hässle) were at the forefront of this research. Their work evolved from exploring various antisecretory compounds to focusing on a class of substituted benzimidazoles.[3] This line of inquiry led to the synthesis of timoprazole and picoprazole in the mid-1970s, and ultimately, to the landmark discovery of omeprazole in 1979.[3]

Omeprazole's unique structure, a sulfinyl group linking a benzimidazole ring and a substituted pyridine ring, was key to its mechanism. The molecule acts as a prodrug; it accumulates in the acidic environment of the parietal cells, where it undergoes a chemical rearrangement to become a reactive species that irreversibly binds to and inhibits the proton pump.[1][2] This targeted action required a very specific pyridine component. The discovery of omeprazole, therefore, necessitated the invention of a reliable synthetic pathway for its pyridine precursor, giving birth to the field of study surrounding 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.

The Synthetic Saga: From Lab-Scale Discovery to Industrial Powerhouse

The industrial production of a complex molecule like omeprazole hinges on the efficient synthesis of its key intermediates.[4][5] 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride emerged as the crucial building block for the pyridine moiety of omeprazole and its successors.[4][6] The evolution of its synthesis reflects a classic narrative in process chemistry: a progression from initial, often multi-step and hazardous methods to streamlined, safer, and more cost-effective "greener" processes.

The Foundational Synthetic Route

Early patented methods established a multi-step sequence starting from readily available pyridine derivatives like 2,3,5-trimethylpyridine or 3,5-lutidine.[6][7] This foundational pathway, while effective, involved several distinct chemical transformations, each with its own set of challenges.

The general, classical pathway can be outlined as follows:

-

N-Oxidation: The pyridine nitrogen is oxidized to form the N-oxide. This initial step is crucial as it activates the pyridine ring, making it more susceptible to electrophilic substitution and influencing the reactivity of the methyl groups.

-

Nitration: A nitro group (-NO₂) is introduced at the 4-position of the pyridine ring using a mixture of concentrated sulfuric and nitric acids.[8]

-

Methoxylation: The newly introduced nitro group is displaced by a methoxy group (-OCH₃) using a methoxide source, typically sodium methoxide in methanol.[8]

-

Hydroxymethylation of the 2-Methyl Group: This is a critical and historically complex step. A common method involved reacting the 4-methoxy pyridine N-oxide intermediate with acetic anhydride.[6] This reagent facilitates a rearrangement reaction, which, after hydrolysis, yields 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. The causality here is that the N-oxide functionality allows for a rearrangement that specifically functionalizes the adjacent methyl group.

-

Chlorination: The final step is the conversion of the 2-hydroxymethyl group to the desired 2-chloromethyl group. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), followed by salt formation to yield the stable hydrochloride product.[6]

Caption: Foundational synthetic pathway to the target intermediate.

Process Optimization and Green Chemistry Approaches

While the foundational route was enabling, it presented several challenges for large-scale industrial production. The use of acetic anhydride is problematic as it is a precursor for illicit drug manufacturing and is banned or heavily restricted in many countries.[7] Furthermore, isolating the product at each of the numerous stages resulted in significant solvent waste and reduced overall yield.[7]

These limitations drove the development of more refined and "greener" synthetic strategies:

-

Avoiding Acetic Anhydride: Alternative methods for functionalizing the 2-methyl group were developed. One such approach involves methylation followed by hydroxylation using reagents like dimethyl sulfate and hydrogen peroxide.[7]

-

Telescopic Synthesis: Newer processes were designed to be "telescoped," where multiple reaction steps are performed in a single reactor without isolating the intermediates.[7] This "one-pot" approach dramatically reduces solvent usage, energy consumption, and processing time, leading to higher productivity.[7]

-

Alternative Chlorinating Agents: While effective, thionyl chloride and sulfuryl chloride produce acidic off-gases. Alternative reagents have been explored. For instance, a method using triphosgene in toluene has been patented, offering advantages in operation and purity.[9]

This evolution towards greener chemistry is not just an academic exercise; it is a critical factor in maintaining the economic viability and environmental sustainability of producing blockbuster drugs like omeprazole.

Key Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic process lies in its reproducibility and the clarity of its execution. Below are detailed protocols for the critical chlorination step, synthesized from publicly available methods.

Protocol 1: Chlorination using Sulfuryl Chloride

This protocol describes the conversion of the hydroxymethyl intermediate to the final chloromethyl hydrochloride salt.

Objective: To synthesize 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride from its corresponding 2-hydroxymethyl precursor.

Materials:

-

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1 mole equivalent)

-

Dichloromethane (DCM)

-